molecular formula C13H7ClF3NO3 B1460610 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid CAS No. 1261485-75-9

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B1460610
CAS No.: 1261485-75-9
M. Wt: 317.65 g/mol
InChI Key: KOBWOTFKHRLLOB-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid is a high-purity chemical reagent designed for research and development purposes. This compound belongs to the class of substituted nicotinic acid derivatives, a scaffold recognized for its significant potential in medicinal chemistry. While specific biological data for this compound is not yet available in the scientific literature, structurally similar molecules based on the 6-phenylnicotinic acid framework are under investigation as promising antiviral agents . Related analogs have demonstrated activity as dual inhibitors of HIV-1 Reverse Transcriptase , targeting both the RNA-dependent DNA polymerase (RDDP) and Ribonuclease H (RNase H) functions, which is a valuable mechanism for overcoming drug-resistant viral variants . Beyond antiviral applications, nicotinic acid derivatives are extensively studied for their diverse pharmacological profiles. The core nicotinic acid structure is a vitamer of Vitamin B3 and is involved in essential cellular processes through its role in NAD(P) cofactors . Furthermore, various synthetic derivatives have shown potential in other research areas, including the investigation of anti-proliferative effects in cancer cell lines . This compound serves as a versatile building block for further chemical exploration and biological screening. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

5-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-10-5-8(12(19)20)6-18-11(10)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBWOTFKHRLLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2-Hydroxynicotinic Acid to 5-Chloronicotinic Acid Derivatives

A foundational step in synthesizing 5-chloro-substituted nicotinic acids involves selective halogenation of 2-hydroxynicotinic acid. According to a patented method, the process includes:

  • Reacting 2-hydroxynicotinic acid with sulfuryl chloride or hypohalite salts in aqueous alkaline solution (pH ≥ 12) to introduce a chlorine atom at the 5-position.
  • The reaction mixture is then acidified with strong acids (e.g., hydrochloric, sulfuric, phosphoric acid) to precipitate the 5-chloro-2-hydroxynicotinic acid product.
  • Careful control of pH during acidification is critical to prevent substitution of the carboxyl group by halogen.
  • The solid product is isolated by filtration and recrystallized for purity.

This method yields 5-chloro-2-hydroxynicotinic acid with moderate to good yields (~63.5%) and is suitable for scale-up (Table 1).

Step Reagents/Conditions Outcome
1 2-Hydroxynicotinic acid + sulfuryl chloride, reflux 1 hr Formation of halogenated intermediate
2 Acidification with 12N HCl, pH < 3 Precipitation of 5-chloro-2-hydroxynicotinic acid
3 Recrystallization from isopropyl alcohol or ethanol Purified 5-chloro-2-hydroxynicotinic acid

Introduction of the 3-(Trifluoromethoxy)phenyl Group via Palladium-Catalyzed Coupling

The attachment of the 3-(trifluoromethoxy)phenyl substituent at position 6 of the nicotinic acid ring is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using halogenated nicotinic acid derivatives as substrates.

  • The key intermediate, 3-bromo-5-trifluoromethoxypyridine, serves as a convenient synthon.
  • Lithiation of this intermediate with n-butyllithium at low temperatures (-70 to -90 °C) followed by reaction with carbon dioxide yields 5-trifluoromethoxynicotinic acid.
  • Palladium-catalyzed coupling with 3-(trifluoromethoxy)phenyl boronic acid or equivalent reagents installs the aryl substituent at position 6.
  • This method is highly efficient and allows for good yields (up to 85%) of trifluoromethoxy-substituted nicotinic acids.
Step Reagents/Conditions Outcome
1 3-Bromo-5-trifluoromethoxypyridine + n-butyllithium, toluene, -70 to -90 °C Lithiation of pyridine ring
2 Addition of CO2 (dry ice) Carboxylation to form nicotinic acid
3 Pd-catalyzed coupling with 3-(trifluoromethoxy)phenyl boronic acid Formation of 6-(3-(trifluoromethoxy)phenyl)nicotinic acid

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Yield (%) Notes
1 2-Hydroxynicotinic acid Halogenation with sulfuryl chloride, acidification ~63.5 Produces 5-chloro-2-hydroxynicotinic acid
2 3-Bromo-5-trifluoromethoxypyridine Lithiation + CO2 carboxylation + Pd-coupling ~85 Efficient for trifluoromethoxy nicotinic acids
3 2-Chloro-6-trifluoromethyl nicotinic acid Hydrogenation with Pd/C + triethylamine 90.4 For trifluoromethyl nicotinic acid variants
4 Methyl 3-aminoacrylic acid + trifluoromethyl butenone Condensation, reflux, acidification 42.8 Alternative synthetic route

Research Findings and Critical Considerations

  • The halogenation step requires precise pH control to avoid unwanted substitution or degradation of the carboxyl group.
  • The trifluoromethoxy group exhibits remarkable stability under harsh conditions, such as hydroiodic acid treatment, which is advantageous for multi-step syntheses.
  • Lithiation and carboxylation steps must be performed at low temperatures to control regioselectivity and yield.
  • Palladium-catalyzed cross-coupling is a versatile and high-yielding method for introducing complex aryl substituents.
  • Recrystallization solvents and conditions significantly affect the purity and yield of the final compounds.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique chemical properties.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Derivatives

The following table compares key structural and functional attributes of 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid with structurally related compounds from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) C₁₃H₈ClF₃NO₃ Cl (position 5); 3-(trifluoromethoxy)phenyl (position 6) ~329.66 (estimated) High lipophilicity due to —OCF₃; potential metabolic stability
5-Chloro-6-[3-(tert-butyl)phenoxy]nicotinic acid C₁₆H₁₆ClNO₃ Cl (position 5); 3-tert-butylphenoxy (position 6) 305.76 Bulky tert-butyl group increases steric hindrance; lower polarity than —OCF₃
5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}nicotinic acid C₁₃H₅Cl₂F₃N₄O₆ Cl (position 5); nitro, Cl, and CF₃ groups on anilino substituent (position 6) 477.11 High molecular weight; nitro groups enhance electron deficiency; potential herbicide
5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid C₁₃H₁₀FNO₄ F and OMe on phenyl (position 2/3); hydroxyl (position 6) 275.23 Hydroxyl group increases hydrophilicity; methoxy is electron-donating
Cevipabulin Succinate (Anticancer Agent) C₁₈H₁₈ClF₅N₆O·C₄H₆O₄ Triazolo-pyrimidine core with difluorophenyl and CF₃ substituents 618.94 Complex structure with demonstrated anticancer activity; salt form enhances solubility

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability

  • Trifluoromethoxy (—OCF₃) vs. tert-Butyl : The —OCF₃ group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to the tert-butyl analog (logP ~3.5), but its strong electron-withdrawing nature may improve metabolic stability over tert-butyl’s purely hydrophobic effects .
  • Nitro and Chloro Substituents : The compound in exhibits higher polarity due to nitro groups, which may limit blood-brain barrier penetration but enhance herbicidal activity .

Biological Activity

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group that enhances its pharmacological profile. The presence of this group is known to influence the compound's lipophilicity, stability, and interaction with biological targets.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Inhibits enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Anticancer Potential : Shows promise in modulating cell proliferation and apoptosis in cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes such as phosphodiesterases, which play a crucial role in cellular signaling pathways. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting various physiological responses.
  • Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects.
  • Gene Expression Regulation : The compound affects the expression of genes associated with inflammation and cancer progression, altering cellular responses and survival pathways.

1. Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating potent activity comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

2. Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages. This suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Research involving various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The IC50 values varied among different cancer types, indicating selective toxicity.

Cancer TypeIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)8

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated in animal models. Key findings include:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.
  • Distribution : High tissue distribution observed, particularly in liver and lungs.
  • Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting reduced biological activity.
  • Excretion : Predominantly excreted via feces, with minimal renal clearance.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid from its nitrile precursor?

  • Methodological Answer : A three-step synthesis can be adapted from analogous trifluoromethylpyridine derivatives. Hydrolyze the nitrile precursor using 10 N HCl at 100°C for 3 hours, followed by neutralization to pH 4–5 with aqueous NaOH. Purify the crude product via silica gel chromatography (e.g., cyclohexane/EtOAc 7:3) to isolate the carboxylic acid. Monitor reaction progress with TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and the trifluoromethoxy group. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Note that trifluoromethoxy groups may complicate 13C^{13}\text{C} NMR interpretation due to coupling effects .

Q. How does the solubility profile of this compound influence its formulation in biological assays?

  • Methodological Answer : The compound’s limited aqueous solubility (common in nicotinic acid derivatives) necessitates dissolution in polar aprotic solvents like DMF or DMSO. For in vitro studies, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in assay buffer. Pre-filter through a 0.22 µm membrane to remove particulates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives with varying substituent positions?

  • Methodological Answer : Contradictions in yields often arise from steric hindrance or electronic effects. Use computational tools (e.g., DFT calculations) to model steric/electronic interactions of the trifluoromethoxy group. Experimentally, optimize reaction conditions (e.g., temperature, catalyst loading) and characterize intermediates via LC-MS to identify bottlenecks .

Q. What strategies are recommended for introducing functional groups (e.g., amides, esters) without disrupting the trifluoromethoxy moiety?

  • Methodological Answer : Protect the carboxylic acid group as a methyl ester (using SOCl2_2/MeOH) before functionalizing the pyridine ring. For amidation, employ coupling agents like HATU or EDCI in anhydrous DMF. After functionalization, deprotect the ester using LiOH/THF/H2_2O. Monitor stability of the trifluoromethoxy group under acidic/basic conditions via 19F^{19}\text{F} NMR .

Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Design coordination polymers by reacting the carboxylic acid with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) under solvothermal conditions. Optimize MOF porosity by adjusting solvent (DMF/EtOH mixtures) and temperature (80–120°C). Characterize crystallinity via PXRD and surface area via BET analysis. Test catalytic activity in reactions like CO2_2 capture or oxidation .

Q. What analytical approaches are critical for detecting degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS/MS identifies hydrolytic or oxidative degradation. For hydrolytic pathways, track cleavage of the trifluoromethoxy group using 19F^{19}\text{F} NMR. Quantify degradation with a validated HPLC method (e.g., gradient elution, 0.1% TFA in water/acetonitrile) .

Key Notes for Experimental Design

  • Safety : The trifluoromethoxy group may release HF under extreme conditions; use PPE and HF-neutralizing agents (e.g., calcium gluconate gel) .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid
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5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid

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